molecular formula C16H15N3O2S B11961721 Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate CAS No. 811837-58-8

Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate

Cat. No.: B11961721
CAS No.: 811837-58-8
M. Wt: 313.4 g/mol
InChI Key: VOZDGJDCMBQCRH-GZTJUZNOSA-N
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Description

Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate: is a complex organic compound with the molecular formula C23H21N3O3S It is known for its unique structure, which includes a benzoate group, an anilinocarbothioyl group, and a carbohydrazonoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with an anilinocarbothioamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where functional groups on the benzoate ring or the anilinocarbothioyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with biological targets in ways that could lead to the development of new drugs.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Methyl 4-(2-(cyclohexylcarbonyl)carbohydrazonoyl)benzoate
  • 4-(2-(anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
  • 4-(2-(anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Comparison: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

811837-58-8

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

methyl 4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C16H15N3O2S/c1-21-15(20)13-9-7-12(8-10-13)11-17-19-16(22)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,22)/b17-11+

InChI Key

VOZDGJDCMBQCRH-GZTJUZNOSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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